![molecular formula C13H19N3O2S2 B5777296 4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)
4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide
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Overview
Description
4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide, commonly known as Sulfachloropyridazine, is a sulfonamide antibiotic that is widely used in scientific research. It belongs to the family of sulfa drugs, which are synthetic antimicrobial agents that have been used for over 70 years to treat bacterial infections. Sulfachloropyridazine is a broad-spectrum antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria.
Mechanism of Action
Sulfachloropyridazine works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential vitamin that bacteria need for the synthesis of nucleic acids. Sulfachloropyridazine blocks the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This leads to the accumulation of dihydropteroic acid, which is toxic to bacteria and inhibits their growth.
Biochemical and Physiological Effects:
Sulfachloropyridazine has been shown to have a number of biochemical and physiological effects on bacteria. It has been shown to inhibit the growth of a wide range of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. It has also been shown to induce the production of reactive oxygen species in bacteria, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using sulfachloropyridazine in lab experiments is its broad-spectrum antibacterial properties. It is effective against a wide range of bacteria, which makes it a useful positive control in microbiological assays. However, one limitation of using sulfachloropyridazine is that it can be toxic to mammalian cells at high concentrations. This means that it may not be suitable for use in experiments that require the use of mammalian cells.
Future Directions
There are a number of future directions for research on sulfachloropyridazine. One area of research could be to investigate the potential use of sulfachloropyridazine as a treatment for bacterial infections in humans. Another area of research could be to investigate the mechanism of action of sulfachloropyridazine in more detail, with the aim of developing new antibiotics that are more effective against bacteria. Additionally, research could be done to investigate the potential use of sulfachloropyridazine in combination with other antibiotics to enhance their efficacy.
Synthesis Methods
Sulfachloropyridazine can be synthesized by reacting 4-aminobenzenesulfonamide with cyclohexylisocyanate and then chlorinating the resulting product with chlorine gas. The reaction yields a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Sulfachloropyridazine is extensively used in scientific research due to its broad-spectrum antibacterial properties. It is commonly used as a positive control in microbiological assays to test the efficacy of new antibiotics. It is also used in research to study the mechanism of action of sulfa drugs and to investigate the biochemical and physiological effects of these drugs on bacteria.
properties
IUPAC Name |
1-cyclohexyl-3-(4-sulfamoylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S2/c14-20(17,18)12-8-6-11(7-9-12)16-13(19)15-10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,14,17,18)(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHAPQOXKYQZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(4-sulfamoylphenyl)thiourea |
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